molecular formula C11H7Cl2N B8360550 2-Chloro-4-(4-chlorophenyl)pyridine

2-Chloro-4-(4-chlorophenyl)pyridine

Cat. No.: B8360550
M. Wt: 224.08 g/mol
InChI Key: FAFNKMGDMLPVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-chlorophenyl)pyridine is an organic compound that belongs to the class of chlorinated aromatic heterocycles It consists of a pyridine ring substituted with a chlorophenyl group at the 4-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorophenyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-chlorophenyl)pyridine is unique due to the presence of both chlorine atoms, which can influence its reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall chemical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H7Cl2N

Molecular Weight

224.08 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)pyridine

InChI

InChI=1S/C11H7Cl2N/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H

InChI Key

FAFNKMGDMLPVGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-Chlorophenyl)-2-chloropyridine is prepared from 4-(4-chlorophenyl)-pyridine using the same reaction sequence as that described for the preparation of 4-(4-fluorophenyl)-2-chloropyridine (Example 21, steps b and c).
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